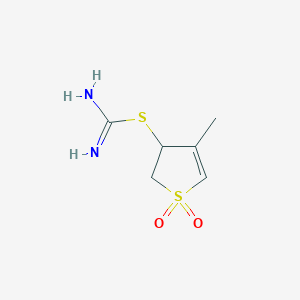
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate, also known as Metam sodium, is a potent soil fumigant used to control soil-borne pests and diseases. It is a colorless to yellowish liquid that is highly soluble in water and has a pungent odor. Metam sodium has been widely used in agriculture and horticulture for several decades due to its effectiveness in controlling soil-borne pathogens and pests.
Mécanisme D'action
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium works by releasing a toxic gas, methyl isothiocyanate, upon contact with soil moisture. This gas penetrates the soil and kills soil-borne pathogens and pests. The mechanism of action of metam sodium is based on its ability to disrupt cellular processes in the target organisms.
Biochemical and physiological effects:
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium has been shown to have both acute and chronic toxic effects on humans and animals. Acute exposure to metam sodium can cause eye and respiratory irritation, nausea, and vomiting. Chronic exposure to metam sodium can lead to neurological, respiratory, and reproductive effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is a potent and effective soil fumigant that can be used to control a wide range of soil-borne pests and diseases. However, its use is associated with several limitations, including its potential toxicity to humans and animals, its high cost, and its potential for environmental contamination.
Orientations Futures
There are several future directions for research on metam sodium, including the development of new formulations and application methods that reduce its potential toxicity to humans and animals, the evaluation of its efficacy against emerging soil-borne pathogens and pests, and the investigation of its potential for use in sustainable agriculture practices.
In conclusion, 4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is a powerful soil fumigant that has been widely used in agriculture and horticulture for several decades. Its efficacy in controlling soil-borne pests and diseases has been extensively researched, and it has been shown to be effective against a wide range of pathogens and pests. However, its use is associated with several limitations, including its potential toxicity to humans and animals and its high cost. Future research should focus on developing new formulations and application methods that reduce its potential toxicity and investigating its potential for use in sustainable agriculture practices.
Méthodes De Synthèse
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is synthesized by reacting methyl isothiocyanate with sodium methoxide in the presence of a solvent such as methanol. The resulting product is then treated with sulfur dioxide to form the final compound, 4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate.
Applications De Recherche Scientifique
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium has been extensively researched for its efficacy in controlling soil-borne diseases and pests. It has been shown to be effective against a wide range of soil-borne pathogens, including fungi, bacteria, and nematodes. In addition, it has also been shown to be effective in controlling weeds and other pests.
Propriétés
Nom du produit |
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate |
|---|---|
Formule moléculaire |
C6H10N2O2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) carbamimidothioate |
InChI |
InChI=1S/C6H10N2O2S2/c1-4-2-12(9,10)3-5(4)11-6(7)8/h2,5H,3H2,1H3,(H3,7,8) |
Clé InChI |
UJTMCVQEMRFBOZ-UHFFFAOYSA-N |
SMILES |
CC1=CS(=O)(=O)CC1SC(=N)N |
SMILES canonique |
CC1=CS(=O)(=O)CC1SC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,10-bis(2-bromophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273812.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273814.png)
![2-(4-Chlorophenyl)-4-[3,4-(methylenedioxy)benzylidene]-2-oxazolin-5-one](/img/structure/B273815.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273820.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)

![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)